molecular formula C16H16N2O B14549608 4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide CAS No. 62178-67-0

4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide

Cat. No.: B14549608
CAS No.: 62178-67-0
M. Wt: 252.31 g/mol
InChI Key: IFALZOYCAOVWJW-UHFFFAOYSA-N
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Description

4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a carboximidamide group and a phenylpropyl group containing a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide is unique due to the presence of both a ketone and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62178-67-0

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(2-oxo-3-phenylpropyl)benzenecarboximidamide

InChI

InChI=1S/C16H16N2O/c17-16(18)14-8-6-13(7-9-14)11-15(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H3,17,18)

InChI Key

IFALZOYCAOVWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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